2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene
Overview
Description
2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene, also known as CSENB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a nitrobenzene derivative that has a sulfonate group attached to it. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemical Reactions and Synthesis
Chemical Transformations : The chlorine atom in certain nitrobenzene derivatives, like 1-chloro-2-cyano-4-nitrobenzene, can be substituted by specific groups (OCH2CH2OH and OCH2CHOHCH2OH) through reactions with sodium glycolate and sodium glycerolate (Blanksma & Fohr, 2010).
Microbial Degradation : A bacterial strain was found to utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, indicating potential applications in bioremediation and environmental science (Shah, 2014).
Catalytic Processes : Research on catalytic synthesis, like the preparation of 1,2-dichloro-4-nitrobenzene from 1-chloro-4-nitrobenzene, demonstrates the chemical's role in producing other industrially significant compounds (Hui-ping, 2005).
Electrochemical Studies : The electrochemical reductions of similar nitrobenzene derivatives have been studied, which is relevant in understanding their behavior in various chemical processes (Du & Peters, 2010).
Environmental and Analytical Applications
Environmental Impact Studies : The decomposition products of chlorhexidine, including 1-chloro-4-nitrobenzene, have been studied to understand the environmental impact of such compounds (Barbin et al., 2013).
Analytical Methods Development : There's research on developing methods for detecting nitrobenzene derivatives, like 1-chloro-4-nitrobenzene, in environmental samples, which is crucial for monitoring pollution and ensuring safety (Kingsford et al., 2018).
properties
IUPAC Name |
2-chloro-1-ethylsulfonyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-15(13,14)8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCLGGYMVLPIHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269938 | |
Record name | 2-Chloro-1-(ethylsulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89979-14-6 | |
Record name | 2-Chloro-1-(ethylsulfonyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89979-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(ethylsulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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